molecular formula C19H17NO B312590 N-(3,4-dimethylphenyl)-1-naphthamide

N-(3,4-dimethylphenyl)-1-naphthamide

Cat. No.: B312590
M. Wt: 275.3 g/mol
InChI Key: GTLVHZVRNUPJQK-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-1-naphthamide is an aromatic amide derivative comprising a naphthalene backbone linked via an amide bond to a 3,4-dimethylphenyl substituent (Fig. 1). This compound is synthesized through a nucleophilic acyl substitution reaction between 1-naphthoyl chloride and 3,4-dimethylaniline, typically in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The dimethyl substituents on the phenyl ring enhance lipophilicity and may influence crystallinity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C19H17NO/c1-13-10-11-16(12-14(13)2)20-19(21)18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,20,21)

InChI Key

GTLVHZVRNUPJQK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide ()
  • Functional Group : Sulfonamide (–SO₂–NH–) vs. Amide (–CONH–).
    • Sulfonamide’s S=O bonds enable stronger hydrogen bonding (C–H⋯O) compared to the amide’s N–H⋯O interactions.
    • The ethyl-methylamine chain introduces conformational flexibility absent in the rigid amide linkage of the target compound.
  • Substituents : 3,4-Dimethoxyphenyl vs. 3,4-Dimethylphenyl.
    • Methoxy groups (–OCH₃) are electron-donating via resonance, increasing aromatic ring reactivity, whereas methyl groups (–CH₃) exert weaker inductive effects.
    • Dimethoxy derivatives generally exhibit higher polarity and solubility in polar solvents compared to dimethyl analogs.
3-Chloro-N-phenyl-phthalimide ()
  • Core Structure: Phthalimide (isoindole-1,3-dione) vs. Naphthamide. The phthalimide’s fused bicyclic system provides rigidity, contrasting with the naphthamide’s monocyclic amide.
  • Substituents : Chlorine (electron-withdrawing) vs. Methyl (electron-donating).
    • Chlorine enhances electrophilicity, making phthalimide derivatives reactive intermediates in polymer synthesis.

Crystallographic and Molecular Interactions

Compound Key Interactions Software Used for Analysis
N-(3,4-Dimethylphenyl)-1-naphthamide Hypothesized N–H⋯O hydrogen bonds, π–π stacking (naphthalene-phenyl) SHELXL , WinGX
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide Weak C–H⋯O, C–H⋯π, π–π (3.710 Å) SHELXTL , ORTEP-III
3-Chloro-N-phenyl-phthalimide Not reported, but likely C–Cl⋯π interactions Not specified
  • Structural Insights :
    • Sulfonamides exhibit diverse weak interactions (C–H⋯O, π–π), whereas amides prioritize stronger N–H⋯O bonds.
    • Dimethyl substituents may reduce π–π interaction distances compared to bulkier methoxy groups.

Physicochemical Properties

Compound Solubility Profile Thermal Stability
This compound Low polarity (soluble in CH₂Cl₂, ethyl acetate) High (amide bond stability)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide Moderate polarity (soluble in polar aprotic solvents) Moderate (sulfonamide hydrolysis risk)
3-Chloro-N-phenyl-phthalimide Low (non-polar solvents) Very high (polymer-grade)

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